4-difluoromethanesulfonylbenzene-1,2-diamine
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Overview
Description
4-Difluoromethanesulfonylbenzene-1,2-diamine is a chemical compound characterized by the presence of a difluoromethanesulfonyl group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-difluoromethanesulfonylbenzene-1,2-diamine typically involves the introduction of the difluoromethanesulfonyl group onto a benzene ring followed by the introduction of amino groups. One common method involves the nucleophilic substitution of a suitable precursor, such as a difluoromethylsulfonyl chloride, with an aromatic amine under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethanesulfonylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The difluoromethanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized benzene derivatives.
Scientific Research Applications
4-Difluoromethanesulfonylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism by which 4-difluoromethanesulfonylbenzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amino groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Difluoromethoxybenzene-1,2-diamine: Similar in structure but with a difluoromethoxy group instead of a difluoromethanesulfonyl group.
4-Difluoromethylbenzene-1,2-diamine: Lacks the sulfonyl group, which affects its reactivity and applications.
4-Difluoromethylsulfonylbenzene-1,2-diamine: Similar but with variations in the positioning of functional groups.
Uniqueness
4-Difluoromethanesulfonylbenzene-1,2-diamine is unique due to the presence of both difluoromethanesulfonyl and amino groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .
Properties
IUPAC Name |
4-(difluoromethylsulfonyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDBGMVLQFUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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